molecular formula C8H11Cl3N2 B7779495 (3,4-Dichlorophenethyl)hydrazine hydrochloride

(3,4-Dichlorophenethyl)hydrazine hydrochloride

Cat. No.: B7779495
M. Wt: 241.5 g/mol
InChI Key: OLTWHKRNYFZSLG-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7Cl3N2. It is a derivative of phenethylamine and hydrazine, featuring chlorine atoms at the 3 and 4 positions of the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenethyl)hydrazine hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the chlorination of phenethylamine followed by the introduction of the hydrazine group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichlorophenethyl)hydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Halogenation reactions are performed using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of additional halogen atoms or other substituents on the benzene ring.

Scientific Research Applications

(3,4-Dichlorophenethyl)hydrazine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it serves as a reagent in the study of chemical reactions and mechanisms.

Mechanism of Action

The mechanism by which (3,4-Dichlorophenethyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, leading to the modulation of biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

(3,4-Dichlorophenethyl)hydrazine hydrochloride is compared with other similar compounds, such as 3,4-dimethylphenylhydrazine hydrochloride and 3,4-dichlorophenylhydrazine hydrochloride. These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific chlorine substitution pattern and its reactivity in various chemical reactions.

List of Similar Compounds

  • 3,4-Dimethylphenylhydrazine hydrochloride

  • 3,4-Dichlorophenylhydrazine hydrochloride

  • 3,4-Dibromophenethylhydrazine hydrochloride

Properties

IUPAC Name

2-(3,4-dichlorophenyl)ethylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2.ClH/c9-7-2-1-6(3-4-12-11)5-8(7)10;/h1-2,5,12H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTWHKRNYFZSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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